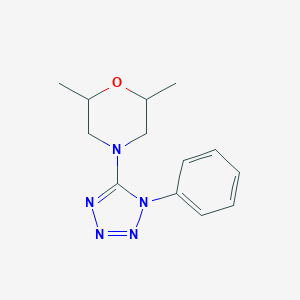
1-(2-Thienylcarbonyl)-4-ethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Thienylcarbonyl)-4-ethylpiperazine is a chemical compound that has been widely used in scientific research due to its unique properties. It is a piperazine derivative that contains a thienylcarbonyl group, which makes it an important compound for various biological and medicinal applications.
作用機序
The mechanism of action of 1-(2-Thienylcarbonyl)-4-ethylpiperazine is not fully understood, but it is believed to act as a modulator of neurotransmitter activity. It has been shown to bind to various receptors in the brain, including dopamine, norepinephrine, and serotonin receptors. This binding leads to the modulation of neurotransmitter release and reuptake, which can affect the activity of the central nervous system.
Biochemical and Physiological Effects:
1-(2-Thienylcarbonyl)-4-ethylpiperazine has been shown to have various biochemical and physiological effects. It has been reported to increase the release of dopamine and norepinephrine in the brain, which can lead to increased alertness and arousal. It has also been shown to decrease the activity of the serotonin system, which can lead to changes in mood and behavior. Additionally, this compound has been reported to have antioxidant and anti-inflammatory properties, which may have implications for the treatment of various diseases.
実験室実験の利点と制限
The advantages of using 1-(2-Thienylcarbonyl)-4-ethylpiperazine in lab experiments include its high yield and purity, as well as its ability to modulate the activity of various neurotransmitters. However, there are also some limitations to its use. For example, this compound has been reported to have a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, the precise mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several possible future directions for the study of 1-(2-Thienylcarbonyl)-4-ethylpiperazine. One area of research could focus on the development of more selective compounds that target specific neurotransmitter receptors. Additionally, this compound could be used as a tool for investigating the role of neurotransmitters in various disease states, such as Parkinson's disease and depression. Finally, further research could be conducted to investigate the potential therapeutic applications of this compound, particularly in the treatment of neurological and psychiatric disorders.
Conclusion:
In conclusion, 1-(2-Thienylcarbonyl)-4-ethylpiperazine is a unique chemical compound that has been extensively used in scientific research. It has been shown to modulate the activity of various neurotransmitters, and has potential applications in the treatment of neurological and psychiatric disorders. While there are some limitations to its use, this compound remains an important tool for investigating the central nervous system and its role in various physiological and pathological conditions.
合成法
The synthesis of 1-(2-Thienylcarbonyl)-4-ethylpiperazine involves the reaction of 1-(2-thienyl) ethanone with ethylenediamine in the presence of a base. The reaction is carried out under reflux conditions for several hours, and the product is obtained by filtration and purification. The yield of the product is typically high, and the purity can be improved by recrystallization.
科学的研究の応用
1-(2-Thienylcarbonyl)-4-ethylpiperazine has been extensively used in scientific research as a tool for studying the central nervous system. It has been shown to modulate the activity of various neurotransmitters, including dopamine, norepinephrine, and serotonin. This compound has been used to investigate the role of these neurotransmitters in various physiological and pathological conditions, such as depression, anxiety, and schizophrenia.
特性
製品名 |
1-(2-Thienylcarbonyl)-4-ethylpiperazine |
|---|---|
分子式 |
C11H16N2OS |
分子量 |
224.32 g/mol |
IUPAC名 |
(4-ethylpiperazin-1-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C11H16N2OS/c1-2-12-5-7-13(8-6-12)11(14)10-4-3-9-15-10/h3-4,9H,2,5-8H2,1H3 |
InChIキー |
JUGKNURRKFYERN-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CS2 |
正規SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide](/img/structure/B255833.png)
![2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-1-morpholin-4-yl-ethanone](/img/structure/B255836.png)


![3-(2,5-Dimethylpyrrol-1-yl)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B255844.png)

![ethyl 2-{[4-(2-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255847.png)
![N'-(2-oxoindol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetohydrazide](/img/structure/B255848.png)
![2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine](/img/structure/B255851.png)
![4-chloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B255854.png)
![N-[2-[(aminocarbonyl)hydrazono]-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B255855.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide](/img/structure/B255859.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B255863.png)
![3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B255864.png)